(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans
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Overview
Description
(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans is a cyclobutane derivative with a fluorophenyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl bromide and cyclobutanone.
Formation of the Cyclobutane Ring: The cyclobutane ring is formed through a [2+2] cycloaddition reaction. Cyclobutanone is reacted with an appropriate alkene under ultraviolet light or thermal conditions to form the cyclobutane ring.
Introduction of the Fluorophenyl Group: The 3-fluorobenzyl group is introduced via a nucleophilic substitution reaction. 3-fluorobenzyl bromide is reacted with the cyclobutane derivative in the presence of a base such as sodium hydride or potassium carbonate.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction. This can be done using carbon dioxide (CO2) in the presence of a strong base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition and hydroxylation steps, and the employment of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid, pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether, sodium borohydride (NaBH4) in methanol.
Substitution: Chlorine (Cl2) in the presence of a Lewis acid catalyst, nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme inhibitors as drugs.
Receptor Binding Studies: It can be used in studies to understand the binding interactions with various biological receptors.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing new anti-inflammatory or anticancer agents.
Pharmacokinetics: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound can provide insights into its potential therapeutic uses.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers with enhanced strength or flexibility.
Chemical Sensors: It can be incorporated into chemical sensors for detecting specific analytes in environmental or industrial settings.
Mechanism of Action
The mechanism of action of (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1s,3s)-3-[(3-chlorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans: Similar structure but with a chlorine atom instead of fluorine.
(1s,3s)-3-[(3-bromophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans: Similar structure but with a bromine atom instead of fluorine.
(1s,3s)-3-[(3-methylphenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This can result in different biological activities and pharmacokinetic profiles, making it a distinct compound in its class.
Properties
CAS No. |
2728727-26-0 |
---|---|
Molecular Formula |
C12H13FO3 |
Molecular Weight |
224.2 |
Purity |
95 |
Origin of Product |
United States |
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